(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole moiety, a pyrazolone core, and a hydroxypropylamino substituent, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazolone intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as crystallization, distillation, and chromatography are often employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and other industrial applications.
Mechanism of Action
The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-hydroxybutyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific structural features, such as the hydroxypropylamino substituent, which may confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H18N4O2S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H18N4O2S/c1-10(17-8-5-9-21)14-11(2)19-20(15(14)22)16-18-12-6-3-4-7-13(12)23-16/h3-4,6-7,19,21H,5,8-9H2,1-2H3 |
InChI Key |
IJOCXBBSMDMOAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCCO)C |
Origin of Product |
United States |
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